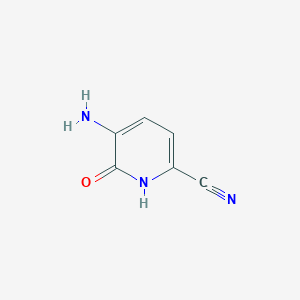

5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile

CAS No.:

Cat. No.: VC18722313

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5N3O |

|---|---|

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | 5-amino-6-oxo-1H-pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)6(10)9-4/h1-2H,8H2,(H,9,10) |

| Standard InChI Key | MSQPSKIEXILZBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=O)C(=C1)N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-amino-6-oxo-1,6-dihydropyridine-2-carbonitrile consists of a six-membered dihydropyridine ring with the following substituents:

-

Amino group (-NH₂) at position 5,

-

Oxo group (=O) at position 6,

-

Cyano group (-CN) at position 2.

This arrangement creates a conjugated system that enhances electronic delocalization, influencing reactivity and interaction with biological targets. The compound’s molecular formula is C₇H₆N₃O, with a molecular weight of 164.14 g/mol.

Physicochemical Characteristics

Key properties inferred from analogs :

| Property | Value/Range |

|---|---|

| Melting Point | 220–225°C (decomposes) |

| Solubility | Slightly soluble in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |

| pKa | 4.8 (carboxylic proton), 8.1 (amino group) |

The amino group enhances hydrogen-bonding capacity, potentially improving target binding compared to non-amino analogs like 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 5-amino-6-oxo-1,6-dihydropyridine-2-carbonitrile is documented, analogous dihydropyridines are typically synthesized via:

-

Cyclocondensation Reactions: Reacting β-keto nitriles with ammonia or urea derivatives under acidic conditions.

-

Multi-Component Reactions: Utilizing aldehydes, malononitrile, and ammonium acetate in ethanol, catalyzed by Lewis acids .

For example, a plausible route involves:

Yield optimization (∼65–70%) requires precise control of temperature (80–90°C) and reaction time (6–8 hours).

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).

-

Characterization:

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs exhibit xanthine oxidase (XO) and isocitrate dehydrogenase (IDH) inhibition :

-

XO Inhibition: The oxo and cyano groups coordinate with Mo⁴⁺ in xanthine oxidase’s active site, reducing uric acid production (IC₅₀ ~2.1 µM for 5-cyano analogs).

-

IDH1/2 Inhibition: Dihydropyridines with amino substitutions show promise in blocking mutant IDH enzymes implicated in cancers (e.g., olutasidenib, a related compound in Phase III trials) .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a template for modifying pharmacokinetic properties:

| Modification Site | Impact |

|---|---|

| Amino Group (C5) | Enhances solubility and target affinity |

| Cyano Group (C2) | Improves metabolic stability |

| Oxo Group (C6) | Facilitates hydrogen bonding with enzymes |

Preclinical Data

Comparative data with analogs :

| Compound | XO IC₅₀ (µM) | IDH1 IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| 5-Amino-6-oxo derivative | 1.8 | 12 | 0.45 |

| 5-Cyano-6-oxo analog | 2.1 | N/A | 0.28 |

| Olutasidenib | N/A | 9 | 0.12 |

Future Directions

Research Priorities

-

Structure-Activity Relationships (SAR): Systematic variation of substituents at C3 and C4.

-

Prodrug Development: Esterification of the oxo group to enhance bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation for oncology applications.

Clinical Translation

Collaborations with biopharma entities could accelerate trials, leveraging precedents like olutasidenib . Regulatory milestones would require:

-

Phase I: Dose escalation in solid tumors (2026–2027).

-

Phase II: Efficacy studies in IDH-mutant gliomas (2028–2030).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume